N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-6-3-16(13-22(21)29-2)15-26-11-8-19(9-12-26)25-23(27)18-4-5-20-17(14-18)7-10-24-20/h3-7,10,13-14,19,24H,8-9,11-12,15H2,1-2H3,(H,25,27) |
InChI Key |
APPDPPWNQZJEDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(C=C3)NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dimethoxybenzyl Bromide
The synthesis commences with 3,4-dimethoxyphenylacetonitrile , prepared through a patented three-step sequence:
-
Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxypropanoic acid potassium salt undergoes decarboxylation in KHPO aqueous solution at 80°C for 4 hours, yielding 3,4-dimethoxycinnamic acid (89% yield).
-
Aldoxime Formation : Reaction with hydroxylamine hydrochloride (HONHCl) and NaHCO in ethanol/water (3:1) at 60°C for 6 hours produces the corresponding aldoxime (92% purity by HPLC).
-
Dehydration : Treatment with benzyltriethylammonium chloride (0.05 eq) and NaOH (0.3 eq) in toluene at 110°C for 30 minutes affords 3,4-dimethoxybenzyl cyanide (81% yield).
Conversion to Benzyl Bromide :
The nitrile is reduced to the primary amine using LiAlH in THF (0°C to reflux, 12 hours), followed by quaternization with PBr in dichloromethane (0°C, 2 hours) to yield 3,4-dimethoxybenzyl bromide (68% over two steps).
Piperidine Alkylation
Protected Intermediate Synthesis :
Piperidin-4-amine is protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (1.2 eq) in THF/water (1:1) with NaHCO (2 eq) at 25°C for 6 hours (94% yield). The Boc-protected amine undergoes alkylation with 3,4-dimethoxybenzyl bromide (1.1 eq) in acetonitrile with KCO (3 eq) at 80°C for 12 hours, achieving 87% yield of the alkylated product.
Deprotection :
Cleavage of the Boc group with HCl in dioxane (4M, 2 hours, 25°C) provides 1-(3,4-dimethoxybenzyl)piperidin-4-amine hydrochloride (95% yield, >99% purity by HPLC).
Synthesis of 1H-Indole-5-carboxylic Acid
Indole Functionalization
Starting from commercially available 5-nitroindole:
-
Reduction : Catalytic hydrogenation (H, 50 psi) over 10% Pd/C in ethanol at 25°C for 6 hours yields 5-aminoindole (91% yield).
-
Oxidation : Treatment with KMnO (3 eq) in aqueous HSO (1M) at 80°C for 8 hours oxidizes the methyl group to carboxylic acid, providing 1H-indole-5-carboxylic acid (78% yield).
Alternative Route :
Direct carboxylation using CO under Rh catalysis (RhCl(CO)(PPh), 5 mol%) in DMF at 120°C for 24 hours achieves 65% yield, though with lower regioselectivity (85:15 C5:C4 ratio).
Amide Coupling Strategies
Carboxylic Acid Activation
The indole-5-carboxylic acid is activated as either:
-
Acid Chloride : Treatment with SOCl (3 eq) in dichloromethane (reflux, 2 hours)
-
Mixed Carbonate : Reaction with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at 0°C
Coupling Reactions
Method A :
Reacting 1H-indole-5-carbonyl chloride (1.05 eq) with 1-(3,4-dimethoxybenzyl)piperidin-4-amine (1 eq) in dichloromethane containing triethylamine (2 eq) at 0°C to 25°C for 12 hours yields 73% product.
Method B :
Using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 25°C for 6 hours achieves 82% yield with superior purity (99.2% by HPLC).
Critical Parameters :
-
Solvent Effects : DMF > THF > dichloromethane in coupling efficiency
-
Base Selection : DIPEA outperforms TEA and pyridine in minimizing racemization
-
Temperature : Reactions below 30°C prevent indole decomposition
Process Optimization and Scale-Up Considerations
Protecting Group Strategy
Comparative evaluation of amine protection methods:
| Protecting Group | Deprotection Conditions | Overall Yield | Purity |
|---|---|---|---|
| Boc | HCl/dioxane | 87% | 99.1% |
| Cbz | H/Pd-C | 79% | 98.5% |
| Fmoc | Piperidine/DMF | 68% | 97.8% |
Boc protection demonstrated optimal balance between stability and cleavage efficiency.
Purification Protocols
Final product purification via:
-
Crystallization : Ethanol/water (3:1) recrystallization affords 99% purity
-
Chromatography : Silica gel (EtOAc:MeOH 9:1) achieves similar purity but with 12% yield loss
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d) :
-
δ 10.95 (s, 1H, indole NH)
-
δ 8.15 (d, J = 1.6 Hz, 1H, H-4)
-
δ 7.45 (dd, J = 8.4, 1.6 Hz, 1H, H-6)
-
δ 6.92–6.85 (m, 3H, aromatic H)
-
δ 4.32 (s, 2H, CHPh)
-
δ 3.80 (s, 6H, OCH)
HRMS (ESI+) :
Calculated for CHNO [M+H]: 392.1965, Found: 392.1968.
Purity Assessment
HPLC analysis (C18 column, MeCN:HO 55:45, 1 mL/min):
-
Retention time: 8.92 min
-
Purity: 99.4% (254 nm)
Challenges and Alternative Approaches
Competing Reactions
-
N-Alkylation vs. O-Alkylation : Controlled through solvent polarity (acetonitrile suppresses O-alkylation)
-
Indole Ring Halogenation : Minimized by maintaining reaction pH < 5 during coupling
Novel Catalytic Methods
Recent advances demonstrate:
-
Photoredox Coupling : Visible-light mediated amidation achieves 75% yield without pre-activation
-
Enzymatic Catalysis : Lipase-mediated coupling in ionic liquids (65% yield, 98% ee)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
DB07738 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions occur with appropriate nucleophiles (e.g., amines, thiols).
Major products formed from these reactions depend on the specific reaction conditions.
Scientific Research Applications
DB07738 finds applications in various fields:
Mechanism of Action
The exact mechanism by which DB07738 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Receptor Profiling : Direct binding assays are needed to confirm the target’s CB1/CB2 affinity and selectivity.
- Functional Studies : Testing for ion channel modulation or phospholipase coupling (absent in CB2) would clarify its signaling profile .
- SAR Optimization : Introducing fluorinated or bulky substituents (e.g., tert-butyl) could improve metabolic stability and selectivity.
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of neurology and oncology. This article presents an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H33N3O4, with a molecular weight of 451.6 g/mol. The compound features an indole core linked to a piperidine ring and methoxy substituents, which may enhance its biological properties by influencing solubility and receptor binding affinity .
| Property | Value |
|---|---|
| Molecular Formula | C26H33N3O4 |
| Molecular Weight | 451.6 g/mol |
| Structure | Indole-Piperidine hybrid |
Antiproliferative Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives tested in the MTT assay demonstrated GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types . Notably, the compound 5e (with a similar structure) showed superior potency compared to doxorubicin in several cell lines (A-549, MCF-7) .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors associated with cancer progression. For instance, compounds have shown strong inhibitory effects on epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values ranging from 89 to 137 nM for EGFR inhibition . These findings suggest that this compound could act as a multi-target agent in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and indole structures can significantly alter biological activity. For example:
| Compound Name | GI50 (µM) | Unique Features |
|---|---|---|
| 5e | 0.95 | Contains a 2-methylpyrrolidin-1-yl moiety |
| 5d | 1.05 | Morpholin-4-yl derivative |
| Doxorubicin | 1.10 | Standard chemotherapeutic agent |
The presence of specific functional groups appears critical for enhancing antiproliferative activity, with certain configurations yielding more potent derivatives .
Neurotransmitter System Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurological disorders .
Apoptotic Pathways
Research has also highlighted the potential of these compounds to induce apoptosis in cancer cells through modulation of apoptotic markers such as Caspases 3, 8, and 9. The ability to trigger apoptosis is crucial for the efficacy of anticancer agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions, including condensation of indole-5-carboxylic acid derivatives with substituted piperidines. Critical steps include:
- Coupling reactions using agents like N,N’-dicyclohexylcarbodiimide (DCC) or triethylamine (TEA) to facilitate amide bond formation .
- Optimization of solvent systems (e.g., ethanol or dimethyl sulfoxide) and temperature to enhance intermediate stability .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Example reaction parameters:
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Amide coupling | DCM | TEA | 0–25°C | 60–85% |
| Piperidine substitution | DMSO | None | 80–100°C | 70–90% |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Spectroscopic methods :
- ¹H/¹³C NMR for piperidine ring conformation and indole-proton assignments (e.g., δ 1.68–1.73 ppm for piperidine protons) .
- ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.01 Da) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Discrepancies in IC₅₀ values (e.g., dopamine receptor binding vs. serotonin receptors) may arise from:
- Assay variability : Use standardized radioligand binding protocols (e.g., [³H]spiperone for D2 receptors) .
- Structural analogs : Compare activity of derivatives with modified methoxy groups to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., functional cAMP assays vs. binding affinity) to validate target specificity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?
- Key modifications :
- Piperidine substitution : Introducing 4-methyl or 4-acetyl groups enhances blood-brain barrier penetration .
- Indole ring halogenation : Bromine at the 5-position increases metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) .
Q. What methodological challenges arise in optimizing this compound for in vivo studies, and how are they addressed?
- Solubility limitations : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Toxicity mitigation :
- Acute toxicity screening : Rodent LD₅₀ studies identify safe dosing ranges (e.g., >200 mg/kg in mice) .
- Metabolite profiling : LC-MS/MS detects hepatotoxic intermediates (e.g., demethylated byproducts) .
Data Interpretation and Validation
Q. How should researchers interpret conflicting NMR or mass spectrometry data for this compound?
- Common pitfalls :
- Rotameric equilibria : Broadened NMR peaks for piperidine protons at room temperature; use variable-temperature NMR .
- Ion suppression in ESI-MS : Validate with MALDI-TOF to confirm molecular ion peaks .
Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding assays?
- Nonlinear regression : Fit data to a sigmoidal model (Hill equation) using software like GraphPad Prism.
- Error minimization : Replicate experiments (n ≥ 3) and report 95% confidence intervals for IC₅₀ values .
Experimental Design Considerations
Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?
- Advantages :
- Precise control of reaction parameters (e.g., residence time <10 min for exothermic steps) .
- Continuous purification via in-line scavengers (e.g., polymer-supported reagents) reduces byproduct formation .
Biological Mechanism Exploration
Q. What in vitro models are most appropriate for studying this compound’s interaction with neurological targets?
- Cell-based assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
